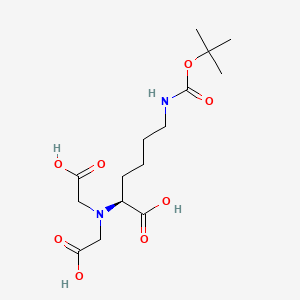
Estriol-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol-d1 is a deuterated form of estriol, a naturally occurring estrogen hormone. Estriol is one of the three main estrogens produced by the human body, the others being estrone and estradiol. Estriol is primarily produced during pregnancy and is considered a weak estrogen compared to estradiol. The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of estriol.
Wissenschaftliche Forschungsanwendungen
Estriol-d1 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of estriol in the body.
Industry: Employed in the development of new estrogen-based therapies and drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d1 typically involves the introduction of a deuterium atom into the estriol molecule. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reduction of estrone-d1 to estradiol-d1, followed by oxidation to this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and isotopic enrichment of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Estriol-d1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-d1.
Reduction: It can be reduced to form estradiol-d1.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d1
Reduction: Estradiol-d1
Substitution: Various substituted estriol derivatives
Wirkmechanismus
Estriol-d1, like estriol, exerts its effects by binding to estrogen receptors in target cells. These receptors are part of the nuclear receptor superfamily and act as ligand-activated transcription factors. Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Estriol-d1 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Estrone-d1: Another deuterated estrogen used in metabolic studies.
Estradiol-d1: A deuterated form of estradiol, used in similar research contexts.
Non-deuterated Estriol: The naturally occurring form of estriol, used in clinical and research settings.
This compound’s uniqueness lies in its ability to provide more accurate and detailed insights into estrogen metabolism and pharmacokinetics due to the presence of the deuterium atom.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JATCHCLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747732 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-98-5 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![Ochratoxin B-[d5]](/img/structure/B583418.png)


